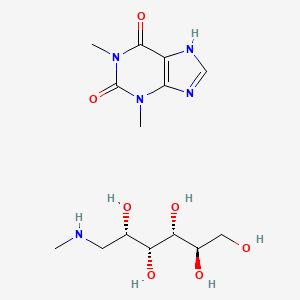![molecular formula C23H14Cs2O6 B13777902 Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-93-7](/img/structure/B13777902.png)
Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound known for its unique structure and properties. It is a derivative of pamoic acid, which consists of two naphthalene groups linked by a methylene bridge. This compound is used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of pamoic acid with cesium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of pamoic acid to its dicesium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthoate groups to their corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthoate groups.
Substitution: Ethers and esters of the original compound.
Applications De Recherche Scientifique
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets. The hydroxyl groups and naphthoate moieties play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The compound can activate or inhibit specific pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pamoic Acid: The parent compound of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate], known for its use in forming sparingly soluble salts with drugs.
Diisopropyl 4,4’-methylenebis[3-hydroxy-2-naphthoate]: A derivative used as a fluorescent probe for detecting nitroaromatic explosives.
Uniqueness
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to its cesium salt form, which imparts distinct properties such as enhanced solubility and reactivity compared to its sodium or potassium counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
68226-93-7 |
|---|---|
Formule moléculaire |
C23H14Cs2O6 |
Poids moléculaire |
652.2 g/mol |
Nom IUPAC |
dicesium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Cs/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clé InChI |
CYDFAMLPBMJQMJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Cs+].[Cs+] |
Numéros CAS associés |
130-85-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



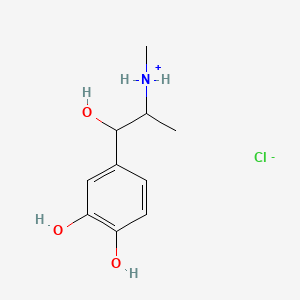
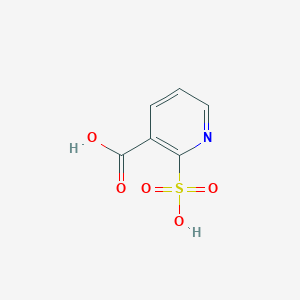

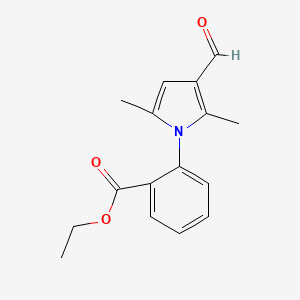
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
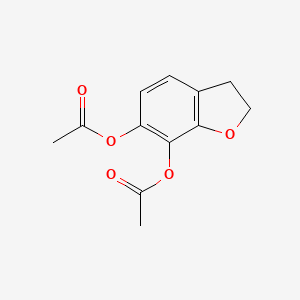
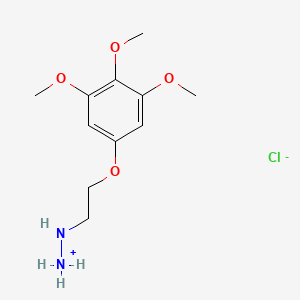
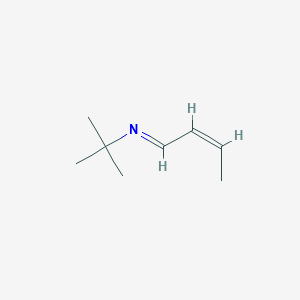

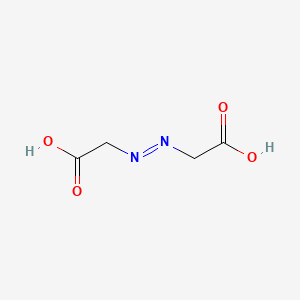

![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
